

## Core Characteristics of IWP-2

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: IWP-2

CAS No.: 686770-61-6

Cat. No.: S548507

Get Quote

The following table summarizes the key biochemical and physical properties of **IWP-2**.

| Property                                        | Description                                                                                  |
|-------------------------------------------------|----------------------------------------------------------------------------------------------|
| Primary Target (Wnt Pathway)                    | Porcupine (Porcn), a membrane-bound O-acyltransferase [1] [2] [3]                            |
| Primary Mechanism                               | Prevents palmitoylation of Wnt ligands, crucial for their secretion and activity [1] [3] [4] |
| Secondary Target                                | Casein Kinase 1 delta (CK1δ) [1] [5] [2]                                                     |
| Secondary Mechanism                             | ATP-competitive inhibitor of CK1δ [1] [6] [7]                                                |
| IC <sub>50</sub> for Porcupine (Wnt Inhibition) | 27 nM (in cell-free assays) [5] [2] [3]                                                      |
| IC <sub>50</sub> for CK1δ (Kinase Inhibition)   | 40 nM (for M82F CK1δ mutant) [1] [5] [2]                                                     |
| Molecular Weight                                | 466.60 g/mol [5] [2] [4]                                                                     |
| Chemical Formula                                | C <sub>22</sub> H <sub>18</sub> N <sub>4</sub> O <sub>2</sub> S <sub>3</sub> [5] [2] [4]     |
| CAS Number                                      | 686770-61-6 [5] [2] [4]                                                                      |

## Experimental Data and Protocols

**IWP-2** has been utilized in various experimental settings, from *in vitro* cell-based assays to *in vivo* models. The table below outlines key experimental findings and conditions as reported in the literature.

| Application / Observation                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | Experimental Details | Key Findings / Outcomes |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|-------------------------|
| <b>Inhibition of Wnt Signaling</b>   • <b>Cell Line:</b> L-Wnt3A or HEK293T [5] [3] • <b>Concentration:</b> 5 $\mu$ M [5] • <b>Incubation Time:</b> 24 hours [5]   Blocks Wnt-dependent phosphorylation of LRP6 and Dvl2, prevents $\beta$ -catenin accumulation [5] [3].     <b>Anti-Proliferative Activity</b>   • <b>Assay:</b> MTT assay [2] [3] • <b>Cell Lines:</b> Various cancer lines (e.g., MIA PaCa-2, SW620, PANC-1) [2] [3] • <b>Incubation Time:</b> 48 hours [2] [3]   Inhibits cell viability with $EC_{50}$ values in the low micromolar range (e.g., 1.9 $\mu$ M for MIA PaCa-2 and SW620; 2.33 $\mu$ M for PANC-1) [2] [3].     <b>In Vivo Efficacy</b>   • <b>Model:</b> C57BL/6 mice [2] • <b>Dose:</b> 20 mg/kg [2] • <b>Route:</b> Intravenous (I.V.) [2] • <b>Frequency:</b> Every two days [2]   Reduces uptake of foreign particles and pathogenic bacteria; modulates cytokine levels (reduces TNF- $\alpha$ and IL-6, increases IL-10) [2].     <b>CK1<math>\delta</math> Inhibition in Cells</b>   • <b>Cell Line:</b> Panc-1 cells [2] • <b>Concentration:</b> 2.33 $\mu$ M ( $EC_{50}$ for proliferation) [2] • <b>Incubation Time:</b> 48 hours [2]   Reduces CK1 $\delta$ kinase activity to approximately 66% of residual activity compared to untreated cells [2]. |                      |                         |

## Mechanism of Action and Signaling Pathway

The diagram below illustrates the dual inhibitory action of **IWP-2** on the Wnt secretion pathway and CK1 $\delta$  kinase activity.



[Click to download full resolution via product page](#)

This diagram shows how **IWP-2** exerts its effects by two primary mechanisms:

- **Inhibition of Wnt Secretion:** **IWP-2** directly targets Porcupine (Porcn), inhibiting its ability to add a necessary palmitoyl group to Wnt ligands [1] [2] [3]. This prevents the proper secretion of Wnt proteins, thereby blocking autocrine and paracrine Wnt signaling [3].
- **Inhibition of CK1δ Kinase:** **IWP-2** acts as an ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) [1] [6] [7]. CK1δ is implicated in phosphorylating various substrates, including the TDP-43 protein, whose aberrant phosphorylation is a hallmark of diseases like Amyotrophic Lateral Sclerosis (ALS) [8].

## Research Implications and Therapeutic Potential

The dual activity of **IWP-2** makes it a valuable tool in chemical biology and drug discovery.

- **Tool Compound:** **IWP-2** is widely used in stem cell and organoid research to modulate Wnt signaling and control cell fate decisions [5]. It also helps dissect CK1δ-specific functions in various signaling cascades.

- **Therapeutic Potential:** The inhibition of CK1 $\delta$  is a promising strategy for therapeutic intervention. Research indicates that CK1 $\delta$  is a key regulator of the pathological phosphorylation of TDP-43, a critical protein in ALS [8]. Inhibiting CK1 $\delta$  with compounds like **IWP-2** could theoretically reduce this aberrant phosphorylation and its associated neurotoxicity [8].
- **Drug Development:** The discovery that **IWP-2** inhibits CK1 $\delta$  has spurred a medicinal chemistry approach to develop improved IWP-derived CK1 inhibitors with potentially better potency and selectivity [1] [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Discovery of Inhibitor of Wnt Production 2 ( IWP - 2 ) and Related... [pubmed.ncbi.nlm.nih.gov]
2. IWP-2 | Wnt Production Inhibitor [medchemexpress.com]
3. IWP-2 | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]
4. - IWP | CAS 686770-61-6 | SCBT - Santa Cruz Biotechnology 2 [scbt.com]
5. - IWP | Wnt pathway 2 | inhibitor | TargetMol CK 1  $\delta$  inhibitor [targetmol.com]
6. Discovery of Inhibitor of Wnt Production 2 ( IWP - 2 ) and Related... [semanticscholar.org]
7. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and ... [figshare.com]
8. Inhibition of Casein Kinase 1 $\delta$  as a Novel Therapeutic ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Core Characteristics of IWP-2]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548507#iwp-2-ck1-inhibitor>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)